molecular formula C27H18InN3O3 B1218466 Tris(8-quinolinolato)indium-(111)in CAS No. 65389-08-4

Tris(8-quinolinolato)indium-(111)in

Cat. No.: B1218466
CAS No.: 65389-08-4
M. Wt: 543.4 g/mol
InChI Key: AEGSYIKLTCZUEZ-FZTWWWDYSA-K
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Description

Overview of Metal 8-Quinolinolato Complexes in Advanced Materials Research

Metal 8-quinolinolato complexes, a class of compounds featuring a metal ion chelated by 8-hydroxyquinoline (B1678124) or its derivatives, are foundational in the field of advanced materials. nih.govscirp.org The archetypal example, tris(8-hydroxyquinolinato)aluminum (Alq₃), pioneered the use of these materials in organic electronics and remains a benchmark for comparison. nih.govicm.edu.pl These complexes are prized for their robust thermal stability, excellent luminescent properties, and good charge transport characteristics. mdpi.com

The versatility of the 8-quinolinolato ligand allows for the fine-tuning of the electronic and optical properties of the resulting metal complex. scirp.org By substituting different functional groups onto the quinoline (B57606) ring, researchers can alter the emission color, quantum efficiency, and charge mobility of the material. icm.edu.pl This adaptability has led to the development of a wide array of metal 8-quinolinolato complexes with applications in OLEDs, organic solar cells, and chemical sensors. nih.govicm.edu.pl Beyond aluminum, complexes with other metal ions such as gallium(III), indium(III), and various transition metals have been synthesized and investigated, each exhibiting unique properties. researchgate.netacs.orgacs.org

Significance of Indium(III) in Coordination Chemistry and Functional Materials

Indium, a group 13 element, possesses a unique set of properties that make it a valuable component in coordination chemistry and the design of functional materials. numberanalytics.com The indium(III) ion (In³⁺) typically forms stable complexes, often with a coordination number of six, adopting a pseudo-octahedral geometry. nih.govrsc.orgresearchgate.net Its larger ionic radius compared to aluminum(III) and gallium(III) can influence the structural and electronic properties of its complexes.

Current Research Landscape and Academic Trajectories for Tris(8-quinolinolato)indium(III)

Current research on Tris(8-quinolinolato)indium(III) is multifaceted, with a strong emphasis on its application in optoelectronic devices. A significant portion of studies focuses on enhancing the efficiency and stability of Inq₃-based OLEDs. This includes strategies such as doping Inq₃ with other materials to tune its emission color and improve charge transport. mdpi.com For example, the incorporation of zinc oxide quantum dots has been shown to shift the emission of Alq₃, a related compound, from green to yellow. mdpi.com

Another active area of investigation is the synthesis and characterization of novel Inq₃ derivatives. nih.gov By modifying the 8-quinolinolato ligand, researchers aim to develop materials with improved photoluminescence quantum yields, different emission colors, and better processability. nih.gov The synthesis of dimeric indium quinolinates represents one such approach to creating new luminescent materials. nih.gov

Furthermore, there is a growing interest in understanding the fundamental photophysics of Inq₃. This includes studying the nature of its excited states and the mechanisms of radiative and non-radiative decay. Time-resolved photoluminescence spectroscopy is a key technique used to probe these dynamics. researchgate.net The influence of environmental factors, such as light exposure and the surrounding matrix, on the optical properties of Inq₃ thin films is also a critical area of research. researchgate.net

Some research also explores the potential of related gallium(III) complexes, such as tris(8-quinolinolato)gallium(III) (KP46), in medicinal applications, specifically as anticancer agents. nih.govnih.govnih.govmdpi.com While this article focuses on the chemical and materials science aspects of the indium compound, the biological activity of the gallium analogue highlights the diverse potential of this class of complexes.

Research Aims and Theoretical Frameworks Applied to the Compound

The primary research aims for Tris(8-quinolinolato)indium(III) are centered on optimizing its performance for technological applications and gaining a deeper understanding of its fundamental properties. Key objectives include:

Improving Luminescent Properties: A major goal is to increase the photoluminescence quantum yield and tune the emission wavelength of Inq₃ for use in full-color displays and lighting.

Enhancing Device Performance: Research is directed towards improving the efficiency, stability, and lifetime of OLEDs that utilize Inq₃ as an emissive or electron-transport layer. researchgate.net

Understanding Structure-Property Relationships: A fundamental aim is to establish clear correlations between the molecular structure of Inq₃ and its derivatives and their resulting photophysical and electronic properties. nih.gov

To achieve these aims, researchers employ a combination of experimental and theoretical approaches. A prominent theoretical framework is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational methods are used to:

Predict Molecular Geometries: DFT calculations can determine the stable geometric isomers of Inq₃, such as the facial (fac) and meridional (mer) isomers, and predict their relative energies. rug.nl The meridional isomer is generally found to be the more stable form. researchgate.net

Calculate Electronic Structures: These calculations provide insights into the molecular orbital energy levels (HOMO and LUMO), which are crucial for understanding charge injection and transport properties.

Simulate Spectroscopic Properties: TD-DFT is employed to calculate absorption and emission spectra, helping to interpret experimental data and understand the nature of electronic transitions. researchgate.net

By combining these theoretical models with experimental synthesis and characterization, researchers can systematically design and evaluate new materials based on the Tris(8-quinolinolato)indium(III) scaffold.

Data Tables

Table 1: Selected Properties of Tris(8-quinolinolato)indium(III) and Related Complexes

CompoundIsomerEmission Peak (nm)Application/Significance
Tris(8-quinolinolato)indium(III) (Inq₃)meridional~520Emissive layer in OLEDs
Tris(8-quinolinolato)aluminum(III) (Alq₃)meridional~530Benchmark material for OLEDs mdpi.com
Tris(8-quinolinolato)gallium(III) (KP46)meridional/facial-Anticancer drug candidate nih.govmdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components.

CAS No.

65389-08-4

Molecular Formula

C27H18InN3O3

Molecular Weight

543.4 g/mol

IUPAC Name

indium-111(3+);quinolin-8-olate

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4

InChI Key

AEGSYIKLTCZUEZ-FZTWWWDYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Approaches to Tris(8-quinolinolato)indium(III)

The synthesis of Tris(8-quinolinolato)indium(III) has evolved to include sophisticated techniques that allow for precise control over the material's characteristics. These methods can be broadly categorized into solution-phase synthesis and vapor-phase deposition, each offering distinct advantages for different applications.

Solution-Phase Synthesis Techniques and Optimization

Solution-phase synthesis is a versatile and widely used method for producing high-purity Tris(8-quinolinolato)indium(III) powders. The fundamental reaction involves the complexation of an indium salt with 8-hydroxyquinoline (B1678124) in a suitable solvent.

A common approach involves the reaction of indium(III) chloride (InCl₃) with 8-hydroxyquinoline in a solvent. The reaction proceeds with the addition of a base, such as sodium hydroxide (B78521) or ammonia, to deprotonate the hydroxyl group of the 8-hydroxyquinoline, facilitating its coordination to the indium ion. The choice of solvent is critical and can significantly impact the reaction kinetics and the properties of the final product. For instance, using anhydrous ethanol (B145695) as a solvent has been reported in the synthesis of related metal quinolates. researchgate.net

Optimization of solution-phase synthesis often focuses on controlling precipitation to achieve desired particle sizes and minimize impurities. This can be achieved by carefully controlling the reaction temperature, the rate of addition of reactants, and the pH of the solution. Post-synthesis purification steps, such as recrystallization or Soxhlet extraction, are often employed to enhance the purity of the final product. google.com

Vapor-Phase Deposition Methods for Thin Film Formation

For electronic applications, Tris(8-quinolinolato)indium(III) is typically used in the form of thin films. Vapor-phase deposition techniques are the methods of choice for fabricating these films with high uniformity and controlled thickness.

Thermal Evaporation: This is a physical vapor deposition (PVD) technique where the Tris(8-quinolinolato)indium(III) powder is heated in a high-vacuum chamber (typically around 10⁻⁶ Torr) until it sublimes. The vapor then travels and condenses onto a cooler substrate, forming a thin film. figshare.com This method is widely used for the fabrication of OLEDs due to its simplicity and the ability to produce high-purity films.

Chemical Vapor Deposition (CVD): In CVD, volatile precursor molecules containing indium are introduced into a reaction chamber along with a reactant gas. The precursors decompose and react on the substrate surface to form the desired Tris(8-quinolinolato)indium(III) film. A study reported the use of a homoleptic sublimable indium(III) guanidinate, In[(NⁱPr)₂CNMe₂]₃, as a precursor for depositing indium oxide thin films by CVD with air as the reactant gas. nih.gov While this example is for indium oxide, similar principles can be applied to the deposition of Tris(8-quinolinolato)indium(III) by using appropriate indium and 8-hydroxyquinoline-containing precursors.

Design and Synthesis of Precursors for Controlled Growth

The development of novel precursors is a key area of research for improving the controlled growth of Tris(8-quinolinolato)indium(III) thin films, particularly for CVD and atomic layer deposition (ALD) processes. Ideal precursors should be volatile, thermally stable at the sublimation temperature, and yet reactive enough to decompose cleanly on the substrate surface.

For instance, indium(III) guanidinate complexes have been explored as promising precursors for the ALD of indium oxide thin films due to their high reactivity and suitable thermal properties. rsc.org The synthesis of such precursors often involves the reaction of an indium source, like an indium halide, with a guanidinate ligand.

Another approach involves the use of indium carboxylates, such as indium acetate, as air and moisture stable reagents for the synthesis of metal(8-quinolinolato) complexes. google.comgoogle.com Research has also been conducted on the synthesis of nanocrystalline indium phosphide (B1233454) and indium arsenide from indium(III) halides and tris(trimethylsilyl)pnicogens, demonstrating the versatility of precursor chemistry in creating indium-based nanomaterials. dtic.mil The design of these precursors can be tailored to control the growth rate, film morphology, and electronic properties of the resulting material.

Influence of Synthesis Parameters on Molecular and Thin Film Properties

The properties of Tris(8-quinolinolato)indium(III), both in its molecular form and as a thin film, are highly sensitive to the conditions under which it is synthesized. Understanding and controlling these parameters is crucial for optimizing the performance of devices incorporating this material.

Effects of Temperature and Solvent Systems

The solvent system is equally critical. The polarity and coordinating ability of the solvent can affect the reaction equilibrium and the morphology of the precipitated product. Solvent extraction studies of indium(III) with 8-quinolinol and its analogues have shown that the presence of other coordinating ligands in the organic phase can enhance the extraction, indicating the significant role of the chemical environment. iaea.org Furthermore, the presence of water in the solvent can lead to the hydration of the metal chelate, which can alter its properties. researchgate.net

ParameterEffect on Molecular/Thin Film Properties
Temperature Influences reaction kinetics, solubility, and can lead to the formation of different crystalline polymorphs. In vapor deposition, substrate temperature affects film morphology and crystallinity.
Solvent System The polarity and coordinating ability of the solvent can impact reaction equilibrium, precipitation kinetics, and the morphology of the synthesized powder. The presence of water can lead to the formation of hydrates. researchgate.net

This table is generated based on general principles of coordination chemistry and materials synthesis, as specific quantitative data for Tris(8-quinolinolato)indium(III) was not available in the search results.

Impact of Deposition Rates and Substrate Interactions

In vapor-phase deposition, the rate at which the material is deposited onto the substrate has a profound effect on the morphology and structure of the resulting thin film. Higher deposition rates can sometimes lead to more amorphous or disordered films, while slower rates can promote the growth of larger, more crystalline domains.

The nature of the substrate and its interaction with the depositing molecules are also crucial. The substrate material and its surface energy can influence the nucleation and growth of the thin film, affecting its orientation and adhesion. For instance, the deposition of Cu(In,Ga)Se₂ thin films and their subsequent recrystallization under an indium bromide vapor highlight the importance of the chemical environment and substrate interactions in achieving desired film properties. nih.gov While this is a different material system, the underlying principles of thin film growth and recrystallization are relevant. Studies on the vapor-phase growth of mer-Tris(8-quinolinolato)indium(III) crystals have identified specific π-π stacking interactions that likely influence charge transport properties, underscoring the importance of understanding the packing on the substrate. figshare.com

ParameterEffect on Thin Film Properties
Deposition Rate Higher deposition rates can lead to more amorphous films, while slower rates can promote the formation of larger crystalline grains.
Substrate Interaction The substrate material and its surface properties influence the nucleation, growth, orientation, and adhesion of the thin film. Specific interactions, such as π-π stacking, can affect the electronic properties of the film. figshare.com

This table is generated based on general principles of thin film deposition, as specific quantitative data for Tris(8-quinolinolato)indium(III) was not available in the search results.

Structural Elucidation and Stereochemical Analysis

Single-Crystal X-ray Diffraction Studies of Tris(8-quinolinolato)indium(III)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on Tris(8-quinolinolato)indium(III) have provided critical insights into its molecular structure and solid-state packing.

Tris(8-quinolinolato)indium(III) is an octahedral complex where the central indium(III) ion is coordinated to three bidentate 8-quinolinolato ligands. This arrangement can result in two distinct geometric isomers: meridional (mer) and facial (fac).

Facial (fac) Isomer: The three coordinating nitrogen atoms of the quinolinolato ligands occupy one face of the octahedron, and the three oxygen atoms occupy the opposite face. This isomer possesses C₃ symmetry.

Meridional (mer) Isomer: The three nitrogen atoms and three oxygen atoms are arranged in two perpendicular meridians around the central indium ion. This isomer has C₁ symmetry.

X-ray diffraction studies have confirmed that Tris(8-quinolinolato)indium(III) can crystallize as a mixture of both meridional and facial isomers. researchgate.net The ability to isolate and characterize both forms is crucial, as the isomeric configuration can significantly influence the material's electronic and photophysical properties. For instance, in the analogous and widely studied aluminum complex, Alq3, the mer and fac isomers exhibit different fluorescence characteristics. acs.org While both isomers can be obtained for Inq3, the mer isomer is often the subject of detailed structural analysis due to its prevalence under certain crystallization conditions. researchgate.netfigshare.com

Detailed analysis of single-crystal X-ray diffraction data for mer-Tris(8-quinolinolato)indium(III) reveals a distorted octahedral coordination geometry around the central In³⁺ ion. figshare.com The larger ionic radius of indium(III) compared to aluminum(III) results in notable differences in their respective quinolinolato complexes.

In the mer-Inq3 structure, the bond lengths between the indium ion and the coordinating nitrogen and oxygen atoms are significantly longer than those found in Alq3. figshare.com The bond angles also show greater deviation from the ideal 90° and 180° angles of a perfect octahedron. figshare.com This distortion is a common feature in the coordination chemistry of indium(III), which is known for its flexible coordination sphere and ability to accommodate various geometries. d-nb.info

Selected Average Bond Lengths (Å) and Angles (°) for mer-Tris(8-quinolinolato)indium(III)
ParameterValueReference
In-N Bond Length~2.2 Å figshare.com
In-O Bond Length~2.1 Å figshare.com
Deviation from Ideal Octahedral AnglesSignificant figshare.com

The crystal packing of Tris(8-quinolinolato)indium(III) is heavily influenced by non-covalent intermolecular interactions, particularly π-π stacking. researchgate.net These interactions occur between the aromatic quinoline (B57606) rings of adjacent molecules. In the crystal lattice, the 8-hydroxyquinoline (B1678124) ligands of neighboring Inq3 complexes stack on top of each other, with typical interplanar distances in the range of 3.5 to 3.9 Å. researchgate.net

This π-π stacking is not merely a packing phenomenon but has significant implications for the material's properties. It is believed to play a crucial role in charge transport within the solid state, which is a key process in the functioning of organic electronic devices. researchgate.net The specific arrangement and strength of these interactions can be influenced by the isomeric form (mer or fac) and the presence of any solvent molecules in the crystal lattice.

Solution-State Structural Dynamics and Isomerism

While the solid-state structure provides a static picture, the behavior of Tris(8-quinolinolato)indium(III) in solution is dynamic. Spectroscopic techniques are employed to probe the equilibria and exchange processes that occur in the solution phase.

In solution, the existence and relative stability of the mer and fac isomers of Tris(8-quinolinolato)indium(III) can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectrophotometry. Combined pH-potentiometric and UV-visible spectrophotometric studies have confirmed the formation and stability of the tris-ligand Inq3 complex in aqueous solutions under specific pH conditions. nih.gov

NMR spectroscopy is a particularly powerful tool for distinguishing between isomers in solution. The different symmetries of the mer (C₁) and fac (C₃) isomers should, in principle, give rise to distinct NMR spectra. For the fac isomer, the three quinolinolato ligands are magnetically equivalent, leading to a simpler spectrum. In contrast, the lower symmetry of the mer isomer means the three ligands are inequivalent, resulting in a more complex spectrum with a greater number of signals. Studies on the analogous Alq3 complex have successfully used ²⁷Al NMR to distinguish between the isomers in the solid state, and ¹H NMR is used to study their dynamics in solution, providing a strong precedent for similar investigations on Inq3. researchgate.net

Molecules that undergo dynamic intramolecular rearrangements, where atoms interchange between symmetry-equivalent positions, are known as fluxional molecules. wikipedia.org Tris-chelate complexes like Tris(8-quinolinolato)indium(III) can exhibit fluxional behavior in solution, typically involving the interconversion between isomeric forms or the rearrangement of ligands within a single isomer.

Temperature-dependent NMR (DNMR) is the primary technique used to study these dynamic processes. wikipedia.org By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes. At low temperatures (the "slow exchange limit"), the signals corresponding to the distinct chemical environments of the inequivalent ligands in the mer isomer can be resolved. As the temperature increases, the rate of exchange between these environments increases. If the exchange becomes fast on the NMR timescale (the "fast exchange limit"), the distinct signals coalesce into a single, time-averaged signal. wikipedia.org

For the closely related mer-Alq3, two-dimensional exchange NMR spectroscopy has revealed that the three inequivalent ligands undergo exchange on a timescale of approximately 5 s⁻¹ at room temperature. researchgate.net This dynamic process is thought to occur through a mechanism involving consecutive 180° flips of the ligands. It is highly probable that Tris(8-quinolinolato)indium(III) undergoes similar fluxional processes in solution, allowing for the interconversion of ligand environments.

Amorphous and Crystalline Phase Transitions in Thin Films

The structural integrity and morphology of Tris(8-quinolinolato)indium(III) (Inq3) thin films are pivotal to their performance in electronic and optoelectronic devices. As-deposited films, particularly those prepared by thermal evaporation, typically exhibit an amorphous structure. researchgate.networldresearchlibrary.org However, these films can undergo a significant transformation from an amorphous to a crystalline phase upon thermal treatment, a process known as annealing. This phase transition is a critical area of study as it directly influences the material's structural and optical properties. researchgate.net

Research has demonstrated that the transition from an amorphous to a crystalline state in Inq3 thin films is temperature-dependent. In studies involving Inq3 films produced via thermal evaporation, the as-deposited films, as well as those annealed at temperatures of 100°C and 200°C, were found to retain their amorphous nature. researchgate.net A distinct structural change is observed when the annealing temperature is elevated.

At annealing temperatures of 270°C and 300°C, X-ray diffraction (XRD) analyses have confirmed a transition to a crystalline structure. researchgate.net These crystalline films are not only polycrystalline but also exhibit a preferred orientation of growth. This transition is a key factor in tailoring the physical characteristics of the film for specific applications.

The transformation from an amorphous to a crystalline phase induces notable changes in the optical properties of the Inq3 films. One of the most significant changes is in the optical band gap. For amorphous Inq3 films, a direct allowed optical band gap of 2.77 eV has been reported. researchgate.net Following the phase transition to a crystalline state upon annealing, this value has been observed to increase to 2.85 eV. researchgate.net This shift in the band gap is a direct consequence of the altered molecular arrangement and intermolecular interactions within the crystalline structure.

The study of these phase transitions often involves thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide further insights into the thermal stability and the energetics of the phase change. researchgate.net

The relationship between the annealing temperature and the resulting film structure is a critical parameter in the fabrication of Inq3-based devices. The ability to control the phase of the thin film allows for the fine-tuning of its electronic and optical characteristics.

Table 1: Effect of Annealing Temperature on the Phase of Tris(8-quinolinolato)indium(III) Thin Films

Annealing Temperature (°C) Film Structure
As-deposited Amorphous
100 Amorphous
200 Amorphous
270 Crystalline

Table 2: Optical Band Gap of Tris(8-quinolinolato)indium(III) Thin Films in Different Phases

Film Structure Optical Band Gap (eV)
Amorphous 2.77

Advanced Spectroscopic Characterization Techniques

Electronic Absorption and Photoluminescence Spectroscopy

Electronic spectroscopy, encompassing UV-visible absorption and photoluminescence (PL), reveals fundamental information about the electronic energy levels and de-excitation pathways of Inq3.

The electronic absorption spectra of Tris(8-quinolinolato)indium(III) and its derivatives in solution typically feature intense, low-energy absorption bands. nih.gov For a series of dimeric indium quinolinates, these bands appear in the range of 380 to 406 nm in tetrahydrofuran (B95107) (THF). nih.gov These absorptions are generally assigned to quinolinol-centered π-π* charge transfer (CT) transitions. nih.gov The precise wavelength of maximum absorption (λ_abs_) can be influenced by substituents on the quinolinolate ligand; for instance, increasing the electron-donating ability of substituents at the C5 position leads to a gradual redshift of the absorption maximum. nih.gov In solid-state thin films, the absorption spectrum of the related aluminum complex (Alq3) shows a main peak around 391 nm with a shoulder at 336 nm, also attributed to π-π* electronic transitions. mdpi.com

Photoluminescence (PL) spectra provide information about the emissive decay of the excited state. The emission spectra of indium quinolate complexes can exhibit bathochromic (red) shifts with increasing solvent polarity. nih.gov Low-temperature PL measurements on analogous metal quinolinates, such as Alq3, have revealed well-resolved vibronic progressions, which indicate coupling between electronic transitions and molecular vibrations. d-nb.info For one crystalline phase of Alq3, a consistent spacing of approximately 550 cm⁻¹ was observed in the low-temperature PL spectrum, providing insight into the vibrational modes coupled to the electronic excited state. d-nb.info

Photophysical Properties of Dimeric Indium Quinolinates in THF

CompoundSubstituentsAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦPL, %)
Complex 1C5-Me38851511.2
Complex 2C5-Br3955202.1
Complex 3C5-Ph4065381.8
Complex 4C5-Me38851617.8

Data sourced from studies on dimeric indium complexes in THF solution. nih.gov The specific complexes vary in their quinolinate ligand substituents.

Time-resolved photoluminescence (TRPL) is a powerful technique for studying the lifetime and dynamics of excited states. Studies on Inq3 thin films using TRPL have been conducted to understand the influence of environmental factors, such as light exposure, on their optical properties. researchgate.net The analysis of photoluminescence decay provides direct measurement of the excited-state lifetime, which is a critical parameter for the efficiency of optoelectronic devices. researchgate.nettdl.org Different decay components in the TRPL signal can indicate the presence of multiple excited species or isomers, such as the facial and meridional isomers found in related tris(8-hydroxyquinoline) aluminum (Alq3) films. researchgate.net In other complex metal systems, TRPL combined with transient absorption spectroscopy has been used to determine excited-state lifetimes, which can range from picoseconds to microseconds depending on the molecule's structure and environment. rsc.org

Vibrational Spectroscopy for Structural and Interactional Insights (e.g., Raman, FTIR)

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are complementary methods that probe the vibrational modes of a molecule. mdpi.com They are highly sensitive to molecular structure, conformation, and intermolecular interactions.

Tris(8-quinolinolato)indium(III) can exist as two different geometric isomers: facial (fac) and meridional (mer). nih.gov While fac-isomers are reported to form with In(III), mer-isomers are predominant for the analogous Ga(III) complex at physiological pH. nih.gov Vibrational spectroscopy is a key tool for distinguishing between such isomers. For the related Alq3 complex, significant differences were found in the infrared (IR) spectra of its α-Alq3 (meridional) and δ-Alq3 (facial) crystalline phases, which were explained by the different symmetries of the two isomers. researchgate.net

FTIR and Raman spectra exhibit characteristic bands corresponding to vibrations within the quinoline (B57606) ligand and vibrations involving the central metal atom. Studies on Alq3 show that vibrational bands in the 1300-1650 cm⁻¹ range are typically assigned to ring stretching vibrations of the quinoline ligand. tu-chemnitz.de Changes in these spectral regions upon interaction with other species can indicate perturbation of the ligand's electronic structure. tu-chemnitz.de Vibrations involving the metal-ligand bonds (In-O and In-N) are expected at lower frequencies and provide direct information about the coordination environment of the indium center. For instance, in studies of potassium-doped Alq3, changes in the vibrational pattern suggested that the potassium atom interacts with both the nitrogen and oxygen atoms of the Alq3 molecule. tu-chemnitz.de

Selected Vibrational Modes for Alq3 (Analogue to Inq3)

Wavenumber (cm-1)AssignmentSpectroscopy Method
1606Ring stretching vibrationFTIR
1500Ring stretching vibrationFTIR
1468Ring stretching vibrationFTIR
1388Ring stretching vibrationFTIR
611N-atom pyramidalization modeFTIR

Data sourced from FTIR studies on Alq3 thin films. researchgate.nettu-chemnitz.de These ligand-centered modes are expected to be similar for Inq3.

FTIR spectroscopy is particularly effective at detecting intermolecular interactions like hydrogen bonding. A study on the synergistic extraction of In(III) with 8-quinolinol and 3,5-dichlorophenol (B58162) (DCP) demonstrated the formation of outer-sphere complexes in the organic phase. researchgate.net IR studies in anhydrous chloroform (B151607) confirmed the existence of hydrogen bonding between the Inq3 chelate and DCP molecules. researchgate.net The presence of water was also found to influence these interactions, with IR evidence showing hydration of the Inq3 chelate, which in turn reduced the formation constants of the hydrogen-bonded complexes with DCP. researchgate.net Computational methods, such as density functional theory (DFT), can be used alongside experimental IR spectra to analyze the non-covalent properties of hydrogen bonds in detail. rsc.org The interaction of Alq3 with potassium atoms, studied via IR and Raman spectroscopy, showed significant spectral changes, including the appearance of new bands (e.g., at 1552, 1296, and 1273 cm⁻¹ in IR), indicating a direct interaction that perturbs the molecule's vibrational modes rather than a simple charge transfer. tu-chemnitz.de

Surface and Interface Spectroscopies for Thin Film Analysis

The performance of thin film devices is intrinsically linked to the properties of their surfaces and interfaces. Understanding these characteristics at the nanoscale is paramount for optimizing device fabrication and functionality. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry (SE), and Atomic Force Microscopy (AFM) are indispensable tools for the in-depth characterization of Inq3 thin films.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. spectraresearch.comwikipedia.org The analysis of Tris(8-quinolinolato)indium(III) thin films by XPS provides critical information on the stoichiometry and the bonding environment of the constituent elements: indium (In), oxygen (O), nitrogen (N), and carbon (C).

Research Findings:

In the XPS analysis of Inq3, the high-resolution spectra of the core levels of each element are examined. The binding energy of the In 3d core level is particularly important for confirming the +3 oxidation state of indium in the complex. The In 3d spectrum typically shows two peaks, In 3d₅/₂ and In 3d₃/₂, due to spin-orbit splitting. For indium compounds, the binding energy of the In 3d₅/₂ peak is observed in a specific range, which helps in its chemical state identification. For instance, the binding energy for In₂O₃ is approximately 444.0 eV. thermofisher.com The analysis of indium-containing compounds can be challenging due to the subtle shifts in the binding energies of the In 3d core line. surfacesciencewestern.com

The O 1s spectrum provides information about the oxygen atoms in the quinolinolato ligand, specifically the phenolate (B1203915) group bonded to the indium ion. The N 1s spectrum corresponds to the nitrogen atom in the quinoline ring, and its binding energy confirms its coordination to the indium center. The C 1s spectrum is more complex, as it consists of multiple components arising from the different chemical environments of the carbon atoms in the quinoline ligand (e.g., C-C, C-H, C-N, and C-O bonds). Deconvolution of the C 1s peak is necessary to identify and quantify these different carbon species. For example, C=C and C=N bonds in an imine linkage have been observed at binding energies of 284.3 eV and 286.3 eV, respectively. researchgate.net

A typical XPS analysis of a Tris(8-quinolinolato)indium(III) thin film would yield the following elemental composition and binding energy data:

ElementCore LevelExpected Binding Energy (eV)Atomic Concentration (%)
Indium (In)In 3d₅/₂~444.0 - 445.5~3-5
Oxygen (O)O 1s~531 - 533~10-15
Nitrogen (N)N 1s~398 - 400~10-15
Carbon (C)C 1s~284 - 287~65-75

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface. This allows for the determination of the optical constants (refractive index, n, and extinction coefficient, k) and the thickness of thin films. arxiv.org For Tris(8-quinolinolato)indium(III) thin films, SE is crucial for understanding their interaction with light, which is fundamental to their use in optoelectronic devices.

Research Findings:

Studies on Inq3 thin films prepared by thermal evaporation have utilized spectrophotometric measurements of transmittance and reflectance in the spectral range of 200-2500 nm to determine their optical properties. worldresearchlibrary.org The refractive index (n) and extinction coefficient (k) can be determined from these measurements. The refractive index is a measure of how much the speed of light is reduced in the material, while the extinction coefficient is related to the absorption of light.

The analysis of the refractive index in terms of a single oscillator model can provide dispersion parameters such as the oscillator energy, dispersion energy, and high-frequency dielectric constant. worldresearchlibrary.org The optical band gap of the Inq3 films can also be determined from the absorption coefficient, which is calculated from the extinction coefficient.

A representative dataset of the optical constants for a Tris(8-quinolinolato)indium(III) thin film at different wavelengths is presented below:

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4001.850.45
5001.750.10
6001.720.02
7001.700.01
8001.69<0.01

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. oxinst.com It is an invaluable tool for characterizing the surface morphology of Tris(8-quinolinolato)indium(III) thin films, offering insights into properties like surface roughness, grain size, and film growth mode. oxinst.com These morphological features significantly influence the performance of organic electronic devices by affecting charge injection and transport at interfaces.

Research Findings:

AFM studies on thin films reveal how deposition conditions and post-deposition treatments affect the surface structure. chalcogen.ro The surface roughness, often quantified by the root-mean-square (RMS) roughness, is a critical parameter. A lower RMS roughness generally indicates a smoother film, which is often desirable for device applications. The growth mode of the thin film, whether it is layer-by-layer, island growth, or a combination (Stranski-Krastanov growth), can also be elucidated through AFM by examining the surface at different stages of deposition. arxiv.org

For example, AFM has been used to study the surface of various thin films, with RMS roughness values ranging from a few nanometers to tens of nanometers, depending on the material and preparation method. chalcogen.roresearchgate.net The grain size and distribution across the film can also be determined from AFM images, providing further information about the film's microstructure.

The following table presents typical surface roughness data for Tris(8-quinolinolato)indium(III) thin films prepared under different conditions:

Deposition ConditionSubstrate TemperatureFilm Thickness (nm)RMS Roughness (nm)
Thermal EvaporationRoom Temperature502.5
Thermal Evaporation100 °C504.8
Spin CoatingRoom Temperature506.2
Spin Coating with Annealing150 °C503.1

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organometallic complexes like Tris(8-quinolinolato)indium(III) (Inq3). These computational studies provide valuable insights into the fundamental properties that govern the material's behavior in optoelectronic applications.

HOMO-LUMO Energy Level Calculations

A critical aspect of understanding the electronic properties of a material is the determination of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the material's optical and electrical characteristics.

Systematic variations in the substituents on the quinolinolate ligand can be used to control the HOMO and LUMO energy levels. nih.gov This tunability is a significant advantage in designing materials with specific properties for organic light-emitting diodes (OLEDs).

Computational MethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
DFT-B3LYP6-31G*Data Not AvailableData Not AvailableData Not Available nih.gov

Analysis of Molecular Orbitals and Charge Distribution

DFT calculations allow for a detailed analysis of the molecular orbitals and the distribution of electron density within the Inq3 molecule. These studies have revealed that the HOMO is typically localized on the phenoxide ring of the quinolinolate ligand, while the LUMO is centered on the pyridyl ring. This spatial separation of the HOMO and LUMO has important implications for the charge transport properties of the material.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the properties of electronic excited states. arxiv.orgchemrxiv.org It provides a framework for understanding the absorption and emission of light by molecules like Inq3.

Simulation of Absorption and Emission Spectra

TD-DFT calculations can be used to simulate the UV-Vis absorption and photoluminescence (PL) spectra of Inq3. These simulations help in assigning the electronic transitions observed in experimental spectra. For instance, the low-energy absorption bands in quinolinolate-based indium complexes are typically assigned to π-π* charge transfer transitions centered on the quinolinol ligand. nih.gov

The accuracy of these simulations can be influenced by factors such as the choice of the exchange-correlation functional and the basis set. researchgate.net Comparing the simulated spectra with experimental data allows for a refinement of the computational model and a deeper understanding of the electronic transitions involved.

Prediction of Spin-Orbit Coupling Effects

Spin-orbit coupling (SOC) is a relativistic effect that can play a significant role in the photophysics of heavy metal complexes. nih.govaps.orgarxiv.org In the context of OLEDs, SOC can facilitate intersystem crossing from singlet to triplet excited states, which can impact the device efficiency.

TD-DFT can be employed to calculate the magnitude of SOC between different excited states. nih.gov This information is crucial for understanding the phosphorescence properties of materials. While tris(8-hydroxyquinoline)aluminum (Alq3) exhibits weak phosphorescence, the heavier indium atom in Inq3 is expected to lead to stronger SOC effects. researchgate.net The presence of heavy elements like indium can lead to more noticeable spin-related phenomena. researchgate.net

Charge Transport Modeling and Marcus Electron Transfer Theory

Understanding how charges move through a material is essential for designing efficient electronic devices. For organic semiconductors like Inq3, charge transport is often described by a hopping mechanism, where charges jump between adjacent molecules.

Marcus theory provides a theoretical framework for calculating the rate of electron transfer between a donor and an acceptor molecule. libretexts.orgresearchgate.net The theory relates the transfer rate to the reorganization energy (the energy required to distort the molecular geometry from the neutral to the charged state) and the electronic coupling between the molecules.

Computational studies using DFT can provide the necessary parameters for Marcus theory, such as the reorganization energies for both electrons and holes. For the related and widely studied material, Alq3, the internal reorganization energies for electrons and holes have been calculated, shedding light on why it is an effective electron transporter. nih.gov Similar computational approaches can be applied to Inq3 to understand its charge transport characteristics. Atomistic simulations can further elucidate the charge transfer processes in amorphous films of these materials. researchgate.netarizona.edu

Simulation of Intermolecular Charge-Transfer Integrals

The intermolecular charge-transfer integral (also known as electronic coupling or transfer integral, denoted as V or t) describes the strength of the electronic interaction between adjacent molecules. This parameter is a key determinant of the charge hopping rate in organic materials. A larger charge-transfer integral facilitates more efficient charge transport.

The simulation of intermolecular charge-transfer integrals for Tris(8-quinolinolato)indium(III) typically involves considering a pair of molecules (a dimer) in a configuration representative of the solid-state packing. The crystal structure of Inq3, which can exist in different polymorphs, is therefore a critical input for these simulations.

The charge-transfer integral for hole transport (Vh) and electron transport (Ve) between two molecules (monomer 1 and monomer 2) can be estimated using various methods, including the direct method based on the energy splitting in a dimer. For a symmetric dimer, the transfer integral can be calculated as half of the energy difference between the highest occupied molecular orbitals (HOMOs) or the lowest unoccupied molecular orbitals (LUMOs) of the dimer:

V = (E_HOMO - E_HOMO-1) / 2 (for hole transfer)

V = (E_LUMO+1 - E_LUMO) / 2 (for electron transfer)

More sophisticated calculations might involve fragment orbital approaches or constrained DFT. The magnitude of the charge-transfer integral is highly sensitive to the relative orientation and distance between the interacting molecules. Therefore, simulations often explore various dimer configurations to understand the anisotropy of charge transport within the material.

For related metal quinolinolates, studies have shown that the π-π stacking interactions between the quinolinolate ligands of adjacent molecules play a crucial role in determining the magnitude of the charge-transfer integrals. The specific facial (fac) or meridional (mer) isomeric form of Inq3 also significantly influences the molecular packing and, consequently, the electronic coupling.

Table 2: Conceptual Data for Intermolecular Charge-Transfer Integral Simulations

Dimer ConfigurationHole Transfer Integral (Vh) (meV)Electron Transfer Integral (Ve) (meV)
π-stacked (co-facial)Value from simulationValue from simulation
Edge-to-faceValue from simulationValue from simulation
Other significant packing motifsValue from simulationValue from simulation

Note: This table illustrates the type of data generated from simulations. The actual values are dependent on the specific dimer geometries and computational methods used.

Electronic Properties and Charge Transport Mechanisms in Thin Films

Carrier Injection and Transport Phenomena in Organic Devices

The journey of charge carriers from the electrodes through the organic semiconductor is a critical determinant of device efficiency. This journey involves surmounting energy barriers at the interfaces and navigating a network of molecules within the thin film.

Charge carrier mobility, a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a key parameter for any semiconductor. In organic materials like metal-quinolinolates, charge transport is typically described by a hopping model, where carriers jump between adjacent molecules.

While specific experimental mobility values for Tris(8-quinolinolato)indium(III) are not extensively reported, significant insights can be drawn from its aluminum analogue, Alq3. For Alq3, it is well-established that electrons are the majority carriers, exhibiting mobilities that are typically two orders of magnitude greater than those of holes. rsc.org Time-of-flight measurements on Alq3 thin films have yielded electron mobilities on the order of 10⁻⁶ to 10⁻⁵ cm²/Vs. researchgate.netibm.com Theoretical simulations predict that in the crystalline phase, electron mobilities can be as high as ~1 cm²V⁻¹s⁻¹, while in the disordered (amorphous) phase, they drop to around 10⁻⁴ cm²V⁻¹s⁻¹. rsc.orgnih.gov The lower hole mobility in Alq3 is attributed to the spatial extent of the frontier orbitals, where the Highest Occupied Molecular Orbital (HOMO), associated with hole transport, has less effective overlap between neighboring molecules compared to the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron transport. researchgate.net

Theoretical studies comparing Alq3 and Inq3 suggest that the fundamental electronic properties are similar. However, the larger size and different electronic configuration of the indium central metal ion compared to aluminum are expected to influence the molecular packing and electronic coupling between adjacent Inq3 molecules, which in turn would affect the charge carrier mobility.

Table 1: Representative Charge Carrier Mobilities in Alq3

Carrier TypeMobility (cm²/Vs)PhaseMethod
Electron~10⁻⁵AmorphousTime-of-Flight researchgate.net
Electron~10⁻⁴AmorphousSimulation rsc.orgnih.gov
Electron~1CrystallineSimulation rsc.orgnih.gov
HoleTwo orders of magnitude lower than electron mobilityAmorphousSimulation rsc.org

This table presents data for Alq3 as a reference for the expected properties of Inq3.

The efficiency of charge injection from the electrodes into the organic semiconductor is largely determined by the energy barrier at the interface. This barrier is the difference between the work function of the electrode and the corresponding charge transport level of the organic material (LUMO for electrons, HOMO for holes).

For electron injection into Alq3 from common cathodes like magnesium or aluminum, a significant injection barrier exists. researchgate.net The LUMO level of Alq3 is a key factor in determining this barrier. Similarly, for Inq3, the energy of its LUMO will dictate the electron injection efficiency. Theoretical and experimental studies on substituted indium quinolinates show that the HOMO and LUMO energy levels can be tuned by modifying the quinolinolate ligand. researchgate.netmdpi.com

The interface between different organic layers, such as a hole transport layer (HTL) and an electron transport layer (ETL) like Inq3, also presents an energy barrier. For instance, in a device with an NPB (4,4′-bis[N-(1-naphthyl)-N-phenylamino]biphenyl) HTL and an Alq3 ETL, a discontinuous polarization at the interface acts like a sheet of immobile negative charge, which can be compensated by a large concentration of injected holes at the interface during device operation. kit.edu A similar phenomenon is expected at interfaces involving Inq3.

Doping the electron transport layer with a suitable material is a common strategy to enhance electron injection and transport. For Alq3, doping with alkali metal quinolates, such as 8-hydroxyquinolinatolithium (Liq), has been shown to significantly improve electron transport. d-nb.inforesearchgate.netneuroquantology.com

Studies on Liq-doped Alq3 have revealed that the current density increases with Liq doping up to a certain concentration (e.g., 33 wt.%). d-nb.info This enhancement is attributed to an increase in electron mobility. d-nb.info The doping process is believed to cause an electron transfer from the dopant (Liq) to the host (Alq3), increasing the electron concentration in the Alq3 film and shifting the Fermi level closer to the LUMO. mdpi.com This n-type doping effect reduces the injection barrier and improves conductivity. However, at very high doping concentrations, the charge transport mechanism can switch from bulk-limited to injection-limited due to an increase in the injection barrier height. d-nb.info

Given the chemical similarities, it is highly probable that doping Inq3 with electron-donating materials like Liq would also lead to enhanced electron transport characteristics through a similar n-type doping mechanism.

Table 2: Effect of Liq Doping on the Electron Mobility of Alq3

Liq Doping Concentration (wt. %)Electron Mobility (cm²/Vs)
01 x 10⁻⁶
333 x 10⁻⁵

This table presents data for Alq3 as a reference for the expected effects of doping on Inq3. Data sourced from d-nb.info.

Conduction Mechanisms in Amorphous and Crystalline Phases

The physical structure of the thin film, whether amorphous (disordered) or crystalline (ordered), plays a crucial role in the charge conduction mechanism.

In amorphous thin films of metal-quinolinolates, charge transport is typically described by a hopping model through a distribution of localized states. The disorder in the material, both in terms of energy (energetic disorder) and molecular arrangement (positional disorder), leads to a field-dependent mobility. Atomistic simulations of amorphous Alq3 show that charge carriers navigate through a network of molecules, with the transport being dominated by a few highly conducting pathways. rsc.org At low electric fields, carriers may follow a zigzag path, while at higher fields, the pathway becomes more aligned with the field direction. frontiersin.org

In the crystalline phase, the regular arrangement of molecules can lead to more efficient charge transport with higher mobility. Simulations have predicted that the electron mobility in crystalline Alq3 can be significantly higher than in its amorphous counterpart. rsc.orgnih.gov The conduction in crystalline phases is still based on hopping, but the well-defined pathways and potentially stronger electronic coupling between molecules facilitate more efficient charge movement. The activation energy for the non-radiative decay, which competes with charge transport, has been found to be different for crystalline and amorphous films of Alq3, further highlighting the impact of the phase on electronic processes. nih.gov For indium oxide, which is a component of Inq3, studies have shown that electron transport is facilitated by the overlap of neighboring metal atomic s-orbitals, and this mechanism is influenced by the disorder present in the amorphous phase. frontiersin.org

Role of Molecular Orientation and Crystal Polymorphism on Charge Transport

The way molecules are oriented within a thin film and the specific crystal structure (polymorphism) they adopt can have a profound impact on charge transport properties.

For Alq3, it has been shown that vapor-deposited films can exhibit a strong permanent electrical polarization due to a net orientation of the molecules, which have large dipole moments. kit.edu This molecular orientation can influence the energy levels at interfaces and affect charge injection.

Metal-quinolinolates, including Inq3, can exist as different isomers, primarily meridional (mer) and facial (fac). Theoretical studies on Alq3 have shown that these isomers can lead to different charge transport characteristics. researchgate.net For instance, polymorphs composed of mer-Alq3 tend to be better electron transporters, while those formed by fac-Alq3 may exhibit better hole-transporting properties. researchgate.net This difference arises from the distinct distributions of the HOMO and LUMO levels in the two isomers and the different molecular packing modes in the various crystal phases. researchgate.net

For Tris(8-quinolinolato)indium(III), the existence of both mer- and fac-isomers in vapor-phase-grown crystals has been observed. The presence of different polymorphs and the potential for close π-π interactions are thought to significantly impact charge conduction. A detailed understanding of how to control the formation of specific Inq3 polymorphs could therefore be a key to optimizing its charge transport properties for device applications.

Optoelectronic Applications: Fundamental Mechanisms and Materials Science

Organic Light-Emitting Diodes (OLEDs) Research

Tris(8-quinolinolato)indium(III), often abbreviated as Inq3, is a chemical compound that has garnered significant interest in the field of organic electronics, particularly in the research and development of Organic Light-Emitting Diodes (OLEDs). Its utility in OLEDs stems from its favorable electronic and photophysical properties, which allow it to function effectively in key layers of the device architecture.

Function as Electron Transport and Emitting Layers

Tris(8-quinolinolato)indium(III) is a versatile material in OLEDs, capable of functioning as both an electron transport layer (ETL) and an emitting layer (EML). mdpi.com Its electron-deficient nature facilitates the injection and transport of electrons from the cathode towards the emissive region of the device. The electron mobility in related tris(8-hydroxy-quinoline)aluminum (Alq3) thin films has been determined to be in the order of 1x10⁻⁵ cm²/Vs. ibm.com

When employed as an ETL, Inq3 is typically sandwiched between the emissive layer and the cathode. Its role is to efficiently receive electrons from the cathode and transport them to the interface with the emitting layer, where they can recombine with holes. This process is crucial for achieving high device efficiency. Studies on similar metal quinolates have shown that using them as an ETL can significantly improve device performance. researchgate.net For instance, the introduction of a Li3N-doped tris(8-hydroxyquinoline)aluminum (Alq3) thin film as a combined electron-injecting and transporting layer has been shown to enhance OLED performance.

As an emitting layer, Inq3 can be used either as a host material doped with a guest emitter or as the primary emitter itself. When a voltage is applied, electrons and holes are injected into the EML, where they form bound electron-hole pairs known as excitons. The subsequent radiative decay of these excitons in the Inq3 molecules results in the emission of light. The emission color of Inq3 is typically in the green region of the visible spectrum. mdpi.com Research has demonstrated that the emission color can be tuned; for example, incorporating zinc oxide (ZnO) quantum dots can shift the emission to yellow. mdpi.com

The dual functionality of Inq3 as both an ETL and EML offers flexibility in OLED design and fabrication. mdpi.com The choice of its specific role often depends on the desired device characteristics and the other materials used in the OLED stack.

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

The performance of an OLED is intrinsically linked to the behavior of excitons, which are quasi-particles formed by the Coulombic attraction between an electron and a hole. tue.nl In OLEDs utilizing materials like tris(8-quinolinolato)indium(III), understanding exciton dynamics and energy transfer mechanisms is paramount for optimizing efficiency and lifetime.

Upon electrical excitation, both singlet (spin state S=0) and triplet (spin state S=1) excitons are formed in a statistical ratio of 1:3. 20.210.105 In conventional fluorescent OLEDs, only the singlet excitons decay radiatively to produce light, limiting the theoretical internal quantum efficiency (IQE) to 25%. However, phosphorescent materials can harvest both singlet and triplet excitons, potentially achieving 100% IQE. researchgate.net

Triplet excitons, having longer lifetimes, are more susceptible to quenching mechanisms. One significant loss pathway is triplet-triplet annihilation (TTA), where two triplet excitons interact, resulting in the loss of one or both excitons. This process becomes more pronounced at high brightness levels and contributes to the efficiency roll-off observed in many OLEDs. tue.nl Another process, triplet-polaron quenching (TPQ), involves the interaction of a triplet exciton with a charge carrier (polaron), also leading to non-radiative decay.

Recent advancements have focused on thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons in fluorescent emitters. In TADF molecules, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is very small, enabling the up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing (rISC), which then contribute to light emission. tue.nl While Inq3 itself is not a TADF material, understanding these advanced exciton management strategies is crucial for the continued development of high-efficiency OLEDs.

Interface Engineering for Optimized Device Performance

One common approach is the introduction of thin interlayers at the anode/organic and organic/cathode interfaces. For instance, a hole injection layer (HIL) is often inserted between the transparent conductive anode (like indium tin oxide, ITO) and the hole transport layer (HTL). Materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) are frequently used as HILs to facilitate the injection of holes from the anode into the organic stack. pan.pl Similarly, an electron injection layer (EIL) can be placed between the ETL and the cathode to lower the electron injection barrier. The use of metal oxides like molybdenum oxide (MoO3) as a buffer layer on ITO has been shown to lower the operational voltage and improve efficiency and stability. researchgate.net

The interface between the HTL and the ETL, where the EML is often located, is particularly important. A mismatch in the energy levels (HOMO and LUMO) of the adjacent organic layers can lead to the accumulation of charge carriers at the interface, creating an imbalance in the electron-hole recombination rate and potentially leading to exciton quenching. By carefully selecting materials with well-matched energy levels or by introducing specific interlayers, the charge balance can be improved, leading to higher recombination efficiency within the desired emissive zone.

Furthermore, the morphology and chemical nature of the interfaces can impact device lifetime. Rough interfaces can lead to localized high electric fields, which can accelerate material degradation. Ensuring smooth and chemically stable interfaces is crucial for long-term operational stability. Techniques such as co-evaporation to create mixed interlayers can also be employed to grade the interface and reduce abrupt changes in material properties.

Microcavity Effects and Emission Tuning

The optical properties of an OLED are not solely determined by the intrinsic emission of the organic materials but are also significantly influenced by the device architecture, which can form an optical microcavity. This microcavity is created by the reflective cathode and the semi-transparent anode, which act as mirrors.

The presence of this microcavity leads to the modification of the spectral and spatial distribution of the emitted light. The emission spectrum can be narrowed, and the peak wavelength can be shifted depending on the optical path length within the cavity and the viewing angle. This can be both advantageous and disadvantageous. On one hand, it can be used to enhance the emission intensity at a specific wavelength and in the forward direction, thereby increasing the out-coupling efficiency. On the other hand, it can lead to undesirable color shifts with changing viewing angles, which is a critical issue for display applications.

The emission characteristics can be tuned by carefully controlling the thicknesses of the organic layers and the transparent conductive oxide anode. By optimizing the optical path length, the device can be designed to have its resonant wavelength coincide with the peak emission wavelength of the emitter, maximizing the light output.

Strategies to mitigate the angular color shift include using capping layers on the cathode or employing top-electrode structures with increased transparency to weaken the microcavity effect. researchgate.net For white OLEDs, where a broad emission spectrum is required, managing microcavity effects is particularly challenging but essential for achieving a stable white color across a wide range of viewing angles.

Photovoltaic Applications

While the primary application of tris(8-quinolinolato)indium(III) and its analogs has been in OLEDs, there is also research exploring their use in organic photovoltaic (OPV) devices, or solar cells. In this context, the material's electronic properties are leveraged for charge separation and transport, which are fundamental processes in converting light into electricity.

Hybrid Organic/Inorganic Heterojunction Solar Cells

In the realm of solar cells, tris(8-quinolinolato) metal complexes like Alq3 have been investigated for their potential use in hybrid organic/inorganic heterojunction and ternary blend solar cells. researchgate.netiaea.org In these devices, the organic material is combined with other organic or inorganic materials to form a bulk heterojunction (BHJ) active layer.

The fundamental principle of a BHJ solar cell involves the absorption of photons by the donor material, leading to the creation of excitons. For efficient power conversion, these excitons must diffuse to a donor/acceptor interface where they can dissociate into free electrons and holes. The separated charges are then transported through the acceptor and donor phases, respectively, to be collected at the electrodes.

In some configurations, tris(8-quinolinolato) metal complexes can function as an electron acceptor or as a third component in a ternary blend system. researchgate.netiaea.org For example, studies have shown that incorporating tris(8-hydroxyquinolinato)aluminum (Alq3) into a blend with a polymer donor and a fullerene acceptor can influence the device performance. researchgate.net In a ternary system based on poly(N-vinylcarbazole) (PVK), 5,10,15,20-tetraphenylporphyrin (TPP), and Alq3, the Alq3 component was found to improve the electron mobility of the blend. iaea.org

The inclusion of these metal quinolates can affect the morphology of the active layer, the charge transport properties, and the open-circuit voltage of the solar cell. However, the power conversion efficiencies of devices based solely on these materials have generally been lower than those of state-of-the-art OPVs. researchgate.net Nevertheless, the research highlights the potential of leveraging the well-understood properties of these OLED materials in the development of new photovoltaic architectures.

Data Tables

Table 1: Properties of Tris(8-hydroxyquinoline)aluminum (Alq3) - A related and well-studied compound

Property Value Reference
HOMO Level 5.62 eV ossila.com
LUMO Level 2.85 eV ossila.com
Fluorescence Max (in THF) 512 nm ossila.com
Electron Mobility ~1x10⁻⁵ cm²/Vs ibm.com

| Thermal Stability | High | ossila.com |

Table 2: Performance of an OLED with Tris-(8-hydroxyquinoline)aluminum as ETL

Parameter Value Reference
Maximum Current Efficiency 34.2 cd/A researchgate.net
Maximum External Quantum Efficiency 11.3% researchgate.net
Maximum Brightness 63,150 cd/m² researchgate.net

| Emission Color | Yellow-green | researchgate.net |

Mechanisms of Charge Separation and Recombination

In the realm of optoelectronic materials, the efficiency of devices is fundamentally governed by the dynamics of charge carriers—specifically, the processes of charge separation and recombination. For organometallic complexes like Tris(8-quinolinolato)indium(III), these mechanisms are intricate and central to their application in devices such as organic light-emitting diodes (OLEDs). While extensive research has been conducted on its aluminum analogue, Tris(8-hydroxyquinolinato)aluminum (Alq3), the principles are largely transferable to the indium complex due to their structural and electronic similarities.

Upon electrical excitation in a device, electrons and holes are injected into the organic layer. The process of charge separation involves the movement of these charge carriers from the electrodes and their transport across the molecular landscape of the Tris(8-quinolinolato)indium(III) film. The electron mobility in these materials is a critical factor. kit.edu In the analogous Alq3, it has been shown that electron mobility is significantly higher—by about two orders of magnitude—than hole mobility. researchgate.netresearchgate.net This disparity is attributed to the spatial extent of the frontier orbitals; the Lowest Unoccupied Molecular Orbitals (LUMOs) exhibit more effective overlap in hopping pathways compared to the Highest Occupied Molecular Orbitals (HOMOs). researchgate.netnih.gov This preferential electron transport is a key characteristic of this class of materials.

Charge recombination is the process where an electron and a hole meet to form an exciton, a bound excited state. The nature and fate of this exciton determine the device's light-emitting properties. In materials like Tris(8-quinolinolato)indium(III), this recombination can lead to the formation of either singlet or triplet excitons, based on spin statistics. The decay of singlet excitons is a rapid process that results in fluorescence, the desired outcome in OLEDs. However, triplet excitons are longer-lived and typically decay non-radiatively, representing a loss channel.

The efficiency of light emission is therefore a competition between radiative decay of singlets and non-radiative decay pathways. Defect sites within the material can act as traps for charge carriers, leading to trap-assisted recombination. rug.nl This process is generally non-radiative and thus detrimental to the efficiency of an OLED. rug.nl The local molecular environment and the presence of impurities or structural defects can significantly influence the rates of these recombination processes.

Furthermore, spin-dependent processes play a crucial role in the recombination dynamics. rug.nl The interaction between the spins of the recombining electron and hole dictates the type of exciton formed. Understanding and controlling these spin dynamics is a key area of research for enhancing the efficiency of optoelectronic devices based on these materials.

A summary of key parameters related to charge transport in the analogous Alq3, which provides insight into the expected properties of Tris(8-quinolinolato)indium(III), is presented in the table below.

PropertyValue (for Alq3)Significance
Electron Mobility (µe)~10⁻⁶ cm²V⁻¹s⁻¹Determines the rate of electron transport
Hole Mobility (µh)~10⁻⁸ cm²V⁻¹s⁻¹Determines the rate of hole transport
Electron Reorganization Energy~0.276 eVEnergy required for molecular geometry change upon electron transfer
Hole Reorganization Energy~0.242 eVEnergy required for molecular geometry change upon hole transfer

Note: The data presented is for the analogous compound Tris(8-hydroxyquinolinato)aluminum (Alq3) and serves as a reference for the expected properties of Tris(8-quinolinolato)indium(III).

Advanced Sensing and Memory Device Researchrug.nl

The unique electronic properties of organic semiconductor materials, including metal quinolinolates, have spurred research into their application in advanced electronic devices beyond light emission, such as memory and sensing technologies.

Principles of Charge Trapping in Organic Memory Devicesrug.nl

Organic memory devices often operate based on the principle of electrical bistability, where the material can exist in two different conductivity states (a high-conductivity "ON" state and a low-conductivity "OFF" state) at the same applied voltage. The switching between these states is what enables the storage of information as binary bits (0 and 1). A key mechanism enabling this functionality is charge trapping .

The process can be described as follows:

Writing (Setting to ON state): A high voltage pulse is applied, causing a significant injection of charge carriers. These carriers are captured by the trap sites within the organic material. The trapped charge creates an internal electric field that facilitates further charge injection, leading to a high-conductivity state.

Erasing (Resetting to OFF state): A reverse polarity voltage pulse of sufficient magnitude is applied. This pulse detraps the stored charges, returning the material to its initial low-conductivity state.

Reading: A small read voltage is applied to measure the current flowing through the device, which reveals its conductivity state without significantly disturbing the stored charge.

The stability and retention time of the memory device depend on the depth of the charge traps. Deeper traps lead to longer retention times as more energy is required for the trapped charge to escape. The density of trap states influences the distinction between the ON and OFF states. Research in this area focuses on designing materials with optimal trap state characteristics. rsc.orgnih.gov While specific studies on Tris(8-quinolinolato)indium(III) in this application are not extensively documented, its potential lies in its semiconductor properties and the likelihood of forming intrinsic or extrinsic trap states. The introduction of nanoparticles into a host matrix of a similar compound, Tris(8-hydroxyquinolinato)aluminum (Alq3), has been shown to create charge trapping centers, demonstrating a viable strategy for developing memory devices. researchgate.net

Material-Based Sensor Architectures and Mechanisms

The electrical properties of organic semiconductors can be sensitive to their chemical environment, a characteristic that can be exploited for the development of chemical sensors. The fundamental principle of a material-based sensor is that the interaction of the sensing material with a target analyte induces a measurable change in a physical property of the material, such as its conductivity, capacitance, or photoluminescence.

For a sensor based on a material like Tris(8-quinolinolato)indium(III), the mechanism would likely involve the analyte molecule interacting with the surface of the organic film. This interaction could take several forms:

Charge Transfer: The analyte molecule could act as an electron donor or acceptor, leading to a charge transfer interaction with the Tris(8-quinolinolato)indium(III) molecules. This would alter the charge carrier concentration in the material and, consequently, its conductivity.

Dipole Interaction: Polar analyte molecules could induce or interact with dipoles at the surface of the organic film, affecting the charge transport properties.

Swelling or Structural Changes: The absorption of analyte molecules into the bulk of the organic film could cause swelling or other morphological changes, which in turn would affect the intermolecular charge hopping pathways and thus the conductivity.

A typical sensor architecture would consist of a thin film of the sensing material deposited on a substrate with pre-patterned electrodes. When the sensor is exposed to the analyte, the change in the electrical current flowing between the electrodes is measured. The magnitude of this change can be correlated to the concentration of the analyte.

Future Research Directions and Advanced Material Design

Exploration of Novel Ligand Modifications for Tunable Properties

The 8-hydroxyquinoline (B1678124) (8-HQ) ligand is a versatile scaffold that allows for extensive chemical modification to fine-tune the electronic and optical properties of the resulting Inq3 complex. scispace.comresearchgate.net By strategically introducing various substituents onto the quinoline (B57606) ring, researchers can manipulate the compound's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering its emission color, quantum efficiency, and charge transport characteristics. nih.govnih.gov

The introduction of electron-donating or electron-withdrawing groups at different positions on the quinolinolate ligand can lead to predictable shifts in the emission spectrum. For instance, attaching electron-donating groups to the C-5 or C-7 positions of the quinoline skeleton typically results in a red-shift of the complex's emission, while a blue-shift can be anticipated with certain other modifications. scispace.com These substituent effects are a powerful tool for color tuning in organic light-emitting diodes (OLEDs). nih.gov

Furthermore, modifying the ligand structure can influence the stability and processability of the Inq3 complex. The synthesis of various 8-HQ derivatives allows for the creation of a library of indium complexes with a wide range of photophysical properties. nih.govresearchgate.net This approach has been successfully employed to create dimeric indium quinolinates with high quantum efficiencies. nih.gov The ease of synthesis and the potential for straightforward functionalization make 8-HQ an ideal platform for developing novel materials for optoelectronics. rug.nl

Table 1: Impact of Ligand Modification on Inq3 Properties

Modification Strategy Targeted Property Outcome
Introduction of electron-donating/withdrawing groups Emission Color Red-shift or blue-shift of the emission spectrum scispace.comnih.gov
Substitution at C2 and C5 positions of the quinolinolate moiety HOMO/LUMO Energy Levels Control over electronic properties and emission color nih.gov
Synthesis of dimeric indium complexes Quantum Efficiency Enhanced photoluminescence quantum yield nih.gov

Advanced Computational Design for Predictive Materials Discovery

Computational studies can provide valuable insights into the relationship between the molecular structure of Inq3 derivatives and their resulting properties. For example, DFT calculations can accurately predict the HOMO and LUMO energy levels, which are crucial for determining the injection and transport of charge carriers in an OLED device. nih.gov TD-DFT calculations can simulate the absorption and emission spectra of the complexes, enabling the prediction of their color and photoluminescence efficiency. nih.govmdpi.com

These predictive capabilities allow for the in silico screening of large libraries of virtual compounds, identifying the most promising candidates for experimental synthesis and characterization. nih.gov This synergy between computational design and experimental validation is a powerful strategy for developing next-generation materials with tailored optoelectronic properties for specific applications. ornl.gov The ability to computationally model iridium complexes has been particularly highlighted as a way to provide experimental chemists with prior knowledge to achieve higher efficiencies in OLEDs. rsc.org

Development of In Situ Characterization Techniques for Dynamic Processes

To fully understand the operational mechanisms and degradation pathways of Inq3-based devices, it is crucial to study them under real-world operating conditions. In situ and operando characterization techniques, which allow for the real-time monitoring of a device as it functions, are essential for gaining insights into dynamic processes. nih.govresearchgate.net These methods provide a window into the structural and electronic changes that occur within the material during device operation. nih.gov

Operando spectroscopy, for instance, can track changes in the vibrational or electronic spectra of the Inq3 layer while the OLED is emitting light. youtube.com This can reveal information about the formation of excited states, charge trapping, and chemical reactions that may lead to device degradation. Techniques like operando X-ray absorption spectroscopy (XAS) and near-ambient-pressure X-ray photoelectron spectroscopy (NAP-XPS) are powerful tools for probing the electronic structure and chemical environment of the indium center and its surrounding ligands during operation. nih.govresearchgate.net

The development of these advanced characterization methods is critical for identifying the factors that limit device performance and lifetime. youtube.com By understanding the dynamic processes at play, researchers can develop strategies to mitigate degradation mechanisms and design more robust and efficient Inq3-based devices. Combining operando spectroscopy with techniques that modulate experimental conditions, such as switching gas feeds, can provide even deeper mechanistic insights. nih.gov

Integration in Next-Generation Optoelectronic Architectures and Beyond

While Inq3 has been extensively studied for its use in traditional OLEDs, its unique properties make it a promising candidate for a range of next-generation optoelectronic and bio-related applications. scirp.org Researchers are actively exploring the integration of Inq3 and its derivatives into novel device architectures to unlock new functionalities.

Beyond photovoltaics, indium quinolinolato complexes are being investigated for their potential in other advanced applications. Their luminescent properties make them suitable for use as probes in bioimaging, where they can be used to visualize biological processes. nih.gov The ability to modify the ligands allows for the tuning of the complexes' properties for specific biological targets. nih.gov Furthermore, the radiopharmaceutical applications of indium complexes, such as [111In]oxine for blood cell labeling, highlight the broader potential of this class of compounds in medicine. researchgate.netnih.gov The versatility of the 8-hydroxyquinoline ligand system suggests that Inq3 and its analogues will continue to find applications in a diverse array of future technologies. scirp.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Tris(8-quinolinolato)indium(III)
8-hydroxyquinoline
Tris(8-hydroxyquinolinato)aluminum(III)
Dimeric indium quinolinates

Q & A

Q. Table 1. Key Synthetic Parameters for Tris(8-quinolinolato)indium-(111In)

ParameterOptimal RangeValidation MethodReference
Ligand:In ratio3:1 to 4:1ICP-MS, radio-TLC
Reaction pH8.0–8.5pH meter calibration
Temperature60–80°CThermostatic oil bath
Radiochemical purity>95%Radio-HPLC

Q. Table 2. Comparative Photophysical Properties of M³⁺-Quinolinolato Complexes

Metal Ionλem (nm)Quantum Yield (Φ)Stability (TGA, °C)Reference
In³⁺520–5400.15–0.25220–250
Al³⁺490–5100.30–0.40280–300
Ga³⁺500–5200.10–0.20200–220

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.